Tetraethylammonium fluoride trihydrate

Description

Contextualization of Quaternary Ammonium (B1175870) Fluorides as Reagents

Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov This cationic nature allows them to form salts with various anions, including fluoride (B91410). Quaternary ammonium fluorides (QAFs) have emerged as valuable reagents in organic chemistry due to their solubility in organic solvents, a significant advantage over inorganic fluoride sources like potassium fluoride (KF), which often suffer from poor solubility. rsc.org

The organic cation, such as tetraethylammonium (B1195904), effectively shields the fluoride anion, rendering it more "naked" and, therefore, more nucleophilic and basic in solution. This enhanced reactivity is a key attribute of QAFs. nih.gov However, this heightened basicity can also be a drawback, leading to undesired elimination side reactions in nucleophilic substitution processes. chembk.com The properties and reactivity of QAFs can be tuned by altering the structure of the quaternary ammonium cation and the degree of hydration. rsc.org

Significance of Nucleophilic Fluoride Sources in Contemporary Organic Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to a surge in the development of fluorinated compounds in various sectors, including pharmaceuticals, agrochemicals, and materials science. nih.gov Consequently, methods for the efficient and selective introduction of fluorine have become a cornerstone of modern organic synthesis.

Nucleophilic fluorination, which involves the introduction of a fluoride ion (F⁻) as a nucleophile, is a primary strategy for forming carbon-fluorine bonds. nih.gov This approach is utilized in a wide range of transformations, including the displacement of leaving groups and the opening of epoxides. The choice of the fluoride source is critical to the success of these reactions, with ideal reagents offering high reactivity, selectivity, and ease of handling. nih.gov

Overview of Tetraethylammonium Fluoride Trihydrate within the Quaternary Ammonium Fluoride Reagent Class

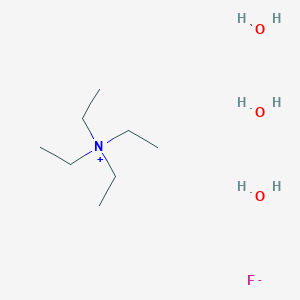

This compound, with the chemical formula (C₂H₅)₄NF·3H₂O, is a specific and commercially available form of tetraethylammonium fluoride. nih.gov It exists as a white to off-white crystalline solid and is known to be hygroscopic. cymitquimica.com The presence of three water molecules in its crystal lattice plays a crucial role in modulating its properties. While anhydrous forms of quaternary ammonium fluorides are known to be highly reactive, they can also be challenging to handle due to their extreme hygroscopicity and potential for decomposition. rsc.org The trihydrate form offers a balance of reactivity and stability, making it a more practical choice for many laboratory applications. nih.gov

This compound serves as a versatile reagent, acting as a source of nucleophilic fluoride, a base, and a phase-transfer catalyst. chembk.comchemimpex.com Its solubility in polar organic solvents facilitates its use in a variety of reaction media. chembk.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₂₆FNO₃ |

| Molecular Weight | 203.30 g/mol |

| Appearance | White to off-white or pale yellow powder |

| CAS Number | 63123-00-2 |

Data sourced from PubChem. nih.gov

The following sections will provide a more in-depth look at the research findings and applications of this compound in organic synthesis.

Detailed Research Findings and Applications

This compound has been employed in a variety of organic transformations, primarily leveraging its capacity to deliver fluoride ions in a reactive form. Its utility is particularly notable in nucleophilic substitution reactions and as a catalyst.

One of the primary applications of tetraethylammonium fluoride and its hydrated forms is in the desilylation of silyl (B83357) ethers, a common protecting group strategy in organic synthesis. The fluoride ion readily attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and deprotection of the alcohol. sigmaaldrich.com

As a nucleophilic fluorinating agent, it is used to introduce fluorine into organic molecules by displacing a suitable leaving group. This is a fundamental transformation in the synthesis of many fluorinated compounds. chemimpex.com Furthermore, its basic nature allows it to be used in elimination reactions. guidechem.com

The compound also functions as a phase-transfer catalyst, facilitating the transfer of anions, such as fluoride, from an aqueous phase to an organic phase where the reaction with a substrate can occur. chemimpex.com This is particularly useful in reactions involving water-insoluble organic substrates and water-soluble inorganic reagents.

The table below provides examples of reactions where tetraethylammonium fluoride hydrate (B1144303) is utilized. While the specific degree of hydration is not always reported in the literature, these examples are representative of the applications of the hydrated form of the reagent.

| Reaction Type | Substrate | Reagent | Product | Yield | Reference Context |

| Deprotection | Silyl Ether | Tetraethylammonium fluoride hydrate | Alcohol | High | General application in organic synthesis. sigmaaldrich.com |

| Fluorination | Alkyl Halide/Sulfonate | Tetraethylammonium fluoride hydrate | Alkyl Fluoride | Varies | Key method for synthesizing fluorinated compounds. chemimpex.com |

| Catalysis | Depolymerization of Poly(lactic acid) | Tetraethylammonium fluoride hydrate | Methyl Lactate | - | Acts as a homogeneous catalyst. sigmaaldrich.com |

It is important to note that the presence of water in the trihydrate can influence reaction outcomes. In some cases, water can act as a proton source, which may be detrimental to reactions involving strongly basic intermediates. Conversely, in other reactions, the presence of water has been found to be beneficial. guidechem.com The choice between using a hydrated or an anhydrous form of a quaternary ammonium fluoride is therefore a critical consideration in reaction design. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;fluoride;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFUZNZXLJBLPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.O.O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetraethylammonium Fluoride Trihydrate

Historical and Contemporary Approaches to Quaternary Ammonium (B1175870) Fluoride (B91410) Synthesis

The synthesis of quaternary ammonium fluorides (QAFs) has historically been approached through several foundational methods. One of the earliest and most direct techniques was the neutralization of a quaternary ammonium hydroxide (B78521) with hydrofluoric acid (HF). wikipedia.org For instance, tetramethylammonium (B1211777) hydroxide can be reacted with HF to produce tetramethylammonium fluoride and water. wikipedia.org Another classical approach is salt metathesis, which involves the exchange of anions between a quaternary ammonium salt (like a chloride or bromide) and an inorganic fluoride source, such as potassium fluoride (KF) or sodium fluoride (NaF). chembk.com

Historically, the development of these compounds was part of the broader advancement of organofluorine chemistry. Early methods for creating carbon-fluorine bonds, such as halogen exchange reactions reported in the 19th and early 20th centuries, laid the groundwork for synthesizing fluorinated compounds, including QAFs. nih.gov

Contemporary approaches have focused on optimizing these historical methods to improve yield, purity, and operational safety, as well as to gain better control over the final product's properties, such as its hydration level. Modern strategies often still rely on metathesis but employ a wider range of solvents and conditions to enhance efficiency. For example, solid-liquid phase transfer catalysis has been effectively used, where a quaternary ammonium halide undergoes a halogen exchange with a solid alkali metal fluoride in a protic solvent like methanol (B129727). huji.ac.il

More recent innovations include the development of anhydrous QAFs, which are highly reactive but often hygroscopic and unstable. rsc.org To circumvent these issues, methods have been developed to generate QAFs in situ or to use them as stable complexes. For example, tetrabutylammonium (B224687) fluoride (TBAF) derivatives have been synthesized from potassium fluoride in a fluorinated alcohol, resulting in a compound with low hygroscopicity that is easier to handle. jst.go.jp Additionally, polymer-supported fluoride reagents have been developed to simplify product isolation and reagent recycling. researchgate.net

Optimized Preparation Protocols for Tetraethylammonium (B1195904) Fluoride Trihydrate

The specific preparation of tetraethylammonium fluoride trihydrate requires precise control over reaction conditions to ensure the correct stoichiometry of water is incorporated into the crystal lattice.

Metathesis, or double displacement, reactions are a common and effective strategy for synthesizing tetraethylammonium fluoride hydrates. This approach typically involves reacting a tetraethylammonium salt, such as tetraethylammonium bromide (TEAB), with an alkali metal fluoride in a suitable solvent system.

A prevalent method involves the reaction of TEAB with potassium fluoride (KF) or sodium fluoride (NaF) in an aqueous solution. chembk.com The choice of solvent is critical, as it must dissolve the reactants sufficiently to allow for ion exchange while also facilitating the crystallization of the desired product. Mixed solvent systems, often involving an alcohol like methanol with a controlled amount of water, have been shown to be highly effective for preparing various QAFs. huji.ac.ilgoogle.com The use of methanol can enhance the solubility of the reactants and promote a clean exchange reaction. huji.ac.il

The general reaction is as follows:

(C₂H₅)₄N⁺Br⁻ + KF → (C₂H₅)₄N⁺F⁻ + KBr

The subsequent isolation of the tetraethylammonium fluoride as a specific hydrate (B1144303) depends on the crystallization conditions, including temperature and solvent composition.

| Starting Salt | Fluoride Source | Solvent System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tetraethylammonium Bromide | Sodium Fluoride | Water | Reaction in aqueous solution followed by crystallization and drying. | Not specified | chembk.com |

| Generic Quaternary Ammonium Halides | Potassium Fluoride | Methanol (with 4.0 mol % water) | Solid-liquid phase transfer; optimized water content in KF is crucial. | 75-97% (for various QAFs) | huji.ac.il |

| Tetramethylammonium Chloride | Potassium Fluoride | Alcohol Solvent (e.g., Methanol) | Filtration of insoluble salts, followed by solvent removal. | Not specified (focus on anhydrous product) | google.com |

The synthesis of this compound is intrinsically linked to the presence of water, making a truly solvent-free route to the hydrated form challenging. The synthesis generally relies on a solvent to facilitate the ionic exchange between the starting salts.

However, research into solvent-free or solid-state reactions for other chemical transformations is an active area. For instance, solid-supported reagents, where the fluoride anion is attached to a polymer resin, can be used in various organic reactions, sometimes under solvent-free conditions. researchgate.net While this demonstrates the principle of avoiding bulk solvents, the direct synthesis of a specific hydrate like this compound via a completely solvent-free method is not well-documented in the literature. The formation of the hydrate's crystal structure necessitates the presence and controlled incorporation of water molecules, which is typically managed during crystallization from a solution.

Achieving the specific trihydrate form of tetraethylammonium fluoride is a critical aspect of its synthesis. The level of hydration is controlled during the crystallization and subsequent drying processes. The general strategy involves creating a supersaturated solution of the tetraethylammonium fluoride and then inducing crystallization under conditions that favor the formation of the trihydrate.

One effective method, demonstrated for the analogous tetrabutylammonium fluoride, involves dissolving the starting salts (a tetrabutylammonium salt and potassium fluoride) in a minimal amount of deionized water. google.com The solution is then cooled to a low temperature (e.g., 1-10°C) for several hours to induce the crystallization of a highly hydrated precursor, often a clathrate hydrate. google.com This cage-like water structure traps the quaternary ammonium fluoride.

The final step is the carefully controlled drying of this clathrate hydrate. By applying a vacuum at a mild temperature (e.g., 40°C), excess water is removed until the stable trihydrate crystal structure is obtained. google.com The final water content can be verified through analytical methods to confirm the formation of the desired trihydrate. This process highlights that control over temperature, time, and pressure during the isolation phase is paramount to obtaining the correct hydration level.

Structural Characterization and Intermolecular Interactions of Tetraethylammonium Fluoride Trihydrate

Crystalline Architecture of Tetraethylammonium (B1195904) Fluoride (B91410) Hydrates

The solid-state structure of tetraethylammonium fluoride trihydrate is characterized by a well-defined three-dimensional lattice. The arrangement of the constituent ions and water molecules is not random but follows a specific, repeating pattern, leading to the formation of a stable crystalline solid.

Elucidation of Hydration Shells and Water Molecule Orientations

A defining feature of this compound is the presence of three water molecules per formula unit, which form distinct hydration shells around the fluoride anions. These water molecules are not merely occupying vacant spaces in the lattice but are integral to the structural integrity of the compound.

The orientation of the water molecules is highly specific and is dictated by the need to form strong hydrogen bonds with the fluoride anions and with each other. Each fluoride ion is typically surrounded by a well-organized shell of water molecules, with the hydrogen atoms of the water molecules pointing towards the electron-rich fluoride ion. This arrangement facilitates the formation of a robust network of hydrogen bonds that permeates the entire crystal structure.

Hydrogen Bonding Network Analysis

The extensive and intricate network of hydrogen bonds is a dominant feature of this compound, profoundly influencing its physical and chemical properties.

Nature and Strength of Fluoride-Water Hydrogen Bonds within the Crystal Lattice

The primary hydrogen bonding interaction in the crystal lattice occurs between the fluoride anions and the surrounding water molecules. The high electronegativity and small size of the fluoride ion make it an exceptionally strong hydrogen bond acceptor. Consequently, the F⁻···H-O hydrogen bonds are particularly robust.

Interplay of Cation, Anion, and Water in Hydrogen Bond Formation

While the primary hydrogen bonding occurs between the fluoride ions and water molecules, the tetraethylammonium cations also play a subtle but important role in modulating the hydrogen bond network. Although the cation itself does not directly participate in hydrogen bonding, its size, shape, and charge distribution influence the spatial arrangement of the fluoride ions and water molecules.

Advanced Spectroscopic Investigations

Infrared (IR) spectroscopy has proven to be a powerful tool for probing the hydrogen bonding environment within this compound. The vibrational frequencies of the O-H bonds in the water molecules are particularly sensitive to their local environment.

In the IR spectrum of the trihydrate, the O-H stretching vibrations appear at significantly lower frequencies compared to those of free water molecules. This red shift is a direct consequence of the strong hydrogen bonding to the fluoride anions, which weakens the O-H covalent bonds. The analysis of these spectral features provides valuable insights into the nature and strength of the intermolecular interactions within the crystal.

Below is a table summarizing the key structural and spectroscopic features of this compound.

| Feature | Description |

| Crystal System | Information not available in the provided search results. |

| Space Group | Information not available in the provided search results. |

| Unit Cell Parameters | Information not available in the provided search results. |

| Cation | Tetraethylammonium ((C₂H₅)₄N⁺) |

| Anion | Fluoride (F⁻) |

| Hydration | 3 water molecules per formula unit |

| Primary Interaction | Strong F⁻···H-O hydrogen bonds |

| Spectroscopic Signature | Red-shift of O-H stretching vibrations in the IR spectrum |

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are instrumental in elucidating the solution-state structure of the tetraethylammonium cation and probing the environment of the fluoride ion.

In the ¹H NMR spectrum of the tetraethylammonium cation, two main signals are typically observed. These correspond to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups. The methylene protons generally appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons appear as a triplet, coupled to the methylene protons. The integration of these signals would correspond to a ratio of 8:12, consistent with the number of methylene and methyl protons in the tetraethylammonium cation.

The ¹³C NMR spectrum provides information about the carbon framework of the tetraethylammonium cation. Two distinct signals are expected, corresponding to the methylene and methyl carbons.

The ¹⁹F NMR spectrum is particularly sensitive to the immediate environment of the fluoride ion. The chemical shift of the fluoride ion is highly dependent on the extent of solvation and hydrogen bonding. In aqueous solutions, the fluoride ion is heavily solvated by water molecules, which influences its electronic environment and, consequently, its NMR signal. A study of tetraethylammonium fluoride in glacial ethanoic acid revealed a ¹⁹F chemical shift of -123 ppm for the solvated fluoride species. rsc.org While this is in a different solvent system, it highlights the sensitivity of the fluoride chemical shift to its surroundings.

Table 1: Typical NMR Spectroscopic Data for the Tetraethylammonium Cation

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂) | ~3.2 | Quartet |

| ¹H (-CH₃) | ~1.3 | Triplet |

| ¹³C (-CH₂) | ~52 | - |

| ¹³C (-CH₃) | ~7 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Fingerprints

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for probing the intermolecular forces within a crystal lattice, particularly the hydrogen bonding network that characterizes this compound. The vibrational modes of the tetraethylammonium cation, the fluoride ion, and the water molecules provide a detailed fingerprint of their interactions.

The vibrational spectrum of the tetraethylammonium cation is characterized by various C-H stretching and bending modes, as well as C-C and C-N skeletal vibrations. These modes are generally observable in both IR and Raman spectra.

The most significant contributions to the understanding of intermolecular interactions in this compound come from the vibrational modes of the water molecules and their interactions with the fluoride ion. The water molecules in the trihydrate are expected to form strong hydrogen bonds with the fluoride anion, acting as hydrogen bond donors. These interactions lead to characteristic shifts in the O-H stretching and bending vibrations of the water molecules.

In the infrared spectrum, strong, broad absorption bands in the region of 3500-3000 cm⁻¹ are indicative of hydrogen-bonded O-H stretching vibrations. The bending mode of water typically appears around 1600-1650 cm⁻¹. The strength of the hydrogen bond can be correlated with the extent of the red-shift (shift to lower frequency) of the O-H stretching band and the blue-shift (shift to higher frequency) of the bending mode.

Raman spectroscopy provides complementary information. The symmetric stretching mode of the water molecules is often more prominent in the Raman spectrum. Furthermore, low-frequency Raman spectroscopy can be used to probe the lattice vibrations, which are directly related to the intermolecular forces within the crystal, including the hydrogen bonds between the water molecules and the fluoride ion.

Table 2: Key Vibrational Modes for Characterizing Hydrogen Bonding in Hydrated Fluoride Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| O-H Stretching | 3500 - 3000 | IR, Raman | Strength of hydrogen bonds involving water |

| H-O-H Bending | 1600 - 1650 | IR, Raman | Hydrogen bonding environment of water molecules |

| Librational Modes | 300 - 900 | IR, Raman | Restricted rotational motions of water due to hydrogen bonding |

| F⁻···H₂O Stretching | < 300 | Far-IR, Raman | Direct probe of the fluoride-water hydrogen bond |

The detailed analysis of these vibrational spectra allows for a comprehensive understanding of the structural arrangement and the strength of the hydrogen bonding network that governs the properties of this compound.

Mechanistic Principles Governing Tetraethylammonium Fluoride Trihydrate Reactivity

Fluoride (B91410) Anion Activation and "Nakedness" Concept

The efficacy of tetraethylammonium (B1195904) fluoride trihydrate as a fluorinating agent is intrinsically linked to the concept of "naked" fluoride. A "naked" fluoride ion is one that is not strongly solvated or tightly associated with its counterion, rendering it highly basic and nucleophilic. Simple inorganic fluorides, such as potassium fluoride and cesium fluoride, exhibit high lattice energies, which makes them poorly soluble in many organic solvents. To overcome this, fluoride salts with large, non-polar organic cations like tetraethylammonium are utilized. The large cation effectively shields the fluoride anion, minimizing ion-pairing and enhancing its solubility and availability to participate in chemical reactions.

The choice of solvent plays a critical role in modulating the reactivity of the fluoride anion by influencing its degree of "nakedness". mdpi.com The polarity of the solvent and its capacity for hydrogen bonding are key determinants of the solvation state and aggregation of the ionic species in solution. mdpi.com

In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the fluoride anion is less solvated compared to polar protic solvents. This results in a more "naked" and, therefore, more reactive fluoride ion. These solvents are often ideal for ensuring optimal reactivity in nucleophilic substitution reactions. mdpi.com Conversely, polar protic solvents, such as water and alcohols, can engage in strong hydrogen bonds with the fluoride anion. mdpi.com This strong solvation shell effectively shields the fluoride ion, reducing its "nakedness" and diminishing its nucleophilicity and basicity. mdpi.comcore.ac.uk

The effect of the solvent on fluoride anion availability is a balance between dissolving the salt and minimizing strong anion solvation. While high polarity is beneficial for dissolution, strong hydrogen-bond donating ability is detrimental to reactivity.

| Solvent | Solvent Type | Effect on Fluoride Anion | Impact on Reactivity |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Weakly solvates the fluoride anion, promoting "nakedness". | Enhances nucleophilicity and basicity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Effectively solvates the cation, leaving the fluoride anion relatively "naked". | Significantly increases reactivity. |

| Acetonitrile | Polar Aprotic | Can be deprotonated by highly basic fluoride due to its weakly acidic protons. rsc.orgscite.ai | Can lead to side reactions and formation of bifluoride (HF2-). rsc.org |

| Methanol (B129727) | Polar Protic | Strongly solvates the fluoride anion through hydrogen bonding. | Reduces "nakedness" and decreases reactivity. mdpi.com |

| Water | Polar Protic | Forms strong hydrogen bonds with the fluoride anion, leading to significant hydration. | Drastically reduces nucleophilicity and basicity. |

Tetraethylammonium fluoride is commonly available as a trihydrate, and the presence of these water molecules has a profound impact on the reactivity of the fluoride ion. Water is a strong hydrogen-bond donor and readily solvates the fluoride anion. This hydration shell significantly stabilizes the anion, thereby reducing its effective nucleophilicity and basicity. core.ac.uk

Even trace amounts of water can have a significant impact, as the fluoride ion readily forms strong hydrogen bonds, which diminishes its "nakedness". The waters of hydration in tetraethylammonium fluoride trihydrate form a complex hydrogen-bonded network with the fluoride ion. Research on tetraethylammonium fluoride hydrates has identified the formation of polyhedral water-fluoride cluster anions. acs.org In these structures, the fluoride ion is at the center of a cluster of water molecules, which must be disrupted for the fluoride to act as a nucleophile. Consequently, achieving an anhydrous state is often desirable for reactions requiring high fluoride reactivity, though it can be challenging as heating can lead to decomposition. The degree of hydration directly correlates with a decrease in the fluoride anion's activity.

Computational and Theoretical Chemistry Studies

To gain a more detailed and fundamental understanding of the factors governing the reactivity of this compound, a variety of computational and theoretical methods have been employed. These studies provide insights into the electronic structure, solvation dynamics, and reaction pathways at the molecular level.

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving tetraethylammonium fluoride. These calculations can model the interaction between the fluoride anion and various substrates, providing detailed information about the geometry and energetics of transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions, theoretical studies can map out the potential energy surface, identifying the intermediates and the rate-determining steps. mdpi.com

These computational models help in understanding how the solvent and the tetraethylammonium cation influence the activation barrier of a given reaction. By calculating the energy profiles for reactions in different solvent environments, the qualitative insights from experimental observations regarding solvent effects can be quantified.

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of complex systems like this compound in solution. mdpi.com MD simulations can model the dynamic interactions between the tetraethylammonium cations, fluoride anions, water molecules, and the solvent, providing a microscopic view of the solvation structure and its evolution over time. mdpi.comnih.gov

First-principles molecular dynamics (FPMD) simulations have been used to investigate the liquid phase of analogous compounds like tetramethylammonium (B1211777) fluoride (TMAF) and its mixtures with water. nih.gov These simulations have shown that hydration water preferentially solvates the fluoride ions. nih.gov The simulations also reveal that the addition of water leads to significant structural rearrangement and changes in cohesive energy density. nih.gov Such studies can also probe the lifetime of hydrogen bonds between the fluoride ion and surrounding water or protic solvent molecules, offering a dynamic perspective on the concept of "nakedness". nih.gov

| Simulation Focus | Key Findings from Analogous Systems (TMAF) | Relevance to this compound |

|---|---|---|

| Solvation Structure | Hydration water preferentially solvates the fluoride anion. nih.gov | Explains the reduced reactivity of the trihydrate form due to strong F⁻-H₂O interactions. |

| Effect of Water Addition | Causes significant structural rearrangement and changes in cohesive energy density. nih.gov | Highlights the critical role of the hydration state in determining the physical and chemical properties of the system. |

| Hydrogen Bond Dynamics | The distribution of F⁻-H₂O hydrogen bond lifetimes is broad. nih.gov | Provides a dynamic picture of the fluoride anion's solvation shell, which must be disrupted for reaction to occur. |

| Ion Pairing | In solvents like methanol, anions and cations can exist as single-solvated ion pairs. mdpi.com | Illustrates that even in solution, ion-pairing can influence the availability of the fluoride anion. |

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and materials. researchgate.netarxiv.org For systems involving tetraethylammonium fluoride, DFT calculations can provide valuable information about charge distribution, molecular orbitals, and various reactivity descriptors. researchgate.net

By analyzing the electronic structure, one can understand the nature of the interaction between the tetraethylammonium cation and the fluoride anion, as well as the interaction of the fluoride ion with solvent and substrate molecules. DFT studies can be used to calculate properties like the Fukui function or local softness, which can predict the most likely sites for nucleophilic attack on a given substrate. Furthermore, DFT calculations are often the foundation for the force fields used in molecular dynamics simulations and for calculating the energetics in quantum chemical studies of reaction mechanisms. nih.govresearchgate.net These theoretical analyses provide a robust framework for interpreting experimental results and for designing new synthetic methodologies that harness the reactivity of this compound.

Reaction Mechanism Elucidation in Catalytic Processes

This compound [(C₂H₅)₄NF·3H₂O] is a versatile compound that demonstrates significant catalytic activity in various organic reactions. Its reactivity is primarily attributed to the properties of the tetraethylammonium cation and the fluoride anion, which can act independently or in concert to facilitate chemical transformations. The presence of water of hydration also plays a crucial role in modulating the compound's solubility and the reactivity of the fluoride ion. This section delves into the mechanistic principles governing the catalytic applications of this compound in both homogeneous and phase transfer systems.

Homogeneous Catalysis Pathways Mediated by this compound

In homogeneous catalysis, this compound is dissolved in the reaction medium, allowing for direct interaction with the substrate at a molecular level. The fluoride ion is a key player in these catalytic pathways, acting as a potent nucleophile or a base.

A notable example of its application in homogeneous catalysis is the depolymerization of poly(lactic acid) (PLA). Research on analogous quaternary ammonium (B1175870) fluorides, such as tetramethylammonium fluoride (TMAF), has shown that the fluoride ion is the active catalytic species in the methanolysis of PLA, leading to the formation of methyl lactate. researchgate.net The proposed mechanism for this process, which can be extended to tetraethylammonium fluoride, is a random scission pathway. The catalytic cycle can be envisioned as follows:

Activation of the Nucleophile: The fluoride ion (F⁻) from tetraethylammonium fluoride forms a hydrogen bond with the methanol (CH₃OH), increasing its nucleophilicity.

Nucleophilic Attack: The activated methanol attacks the ester carbonyl group of the PLA chain, leading to a tetrahedral intermediate.

Chain Cleavage: The tetrahedral intermediate collapses, resulting in the cleavage of the polymer chain and the formation of a shorter PLA chain with a methyl ester terminus and another chain with an alcohol terminus.

Catalyst Regeneration: The fluoride ion is released and can then activate another methanol molecule, continuing the catalytic cycle.

This process is highly efficient, achieving nearly complete depolymerization under mild conditions. researchgate.net

Another significant application in homogeneous catalysis is the deprotection of silyl (B83357) ethers. Tetraalkylammonium fluorides are widely used for this purpose due to the high affinity of fluoride for silicon. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. ic.ac.uk This attack leads to the formation of a transient pentacoordinate silicon intermediate. ic.ac.uk The strong Si-F bond formation is a major driving force for the reaction. organic-chemistry.org The intermediate then breaks down, releasing the alcohol and forming a stable tetraalkylammonium fluorosilane. The presence of water in the trihydrate form can facilitate the protonation of the resulting alkoxide, regenerating the alcohol.

Table 1: Mechanistic Steps in Homogeneous Catalysis by this compound

| Catalytic Process | Step 1: Activation | Step 2: Nucleophilic Attack | Step 3: Intermediate Formation | Step 4: Product Formation & Catalyst Regeneration |

| PLA Depolymerization | Fluoride ion activates methanol via hydrogen bonding. | Activated methanol attacks the ester carbonyl group of PLA. | A tetrahedral intermediate is formed. | The polymer chain is cleaved to form methyl lactate, and the fluoride ion is regenerated. |

| Silyl Ether Deprotection | Dissociation of TEAF to provide a "naked" fluoride ion. | The fluoride ion attacks the silicon atom of the silyl ether. | A pentacoordinate silicon intermediate is formed. | The Si-O bond is cleaved to release the alcohol and form a stable fluorosilane, regenerating the fluoride ion for subsequent reactions. |

Phase Transfer Catalysis Mechanisms Involving this compound

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com this compound, being a quaternary ammonium salt, is an effective phase transfer catalyst. The tetraethylammonium cation is lipophilic enough to be soluble in organic solvents, while the fluoride anion is hydrophilic.

The fundamental principle of phase transfer catalysis involving this compound is the transport of the fluoride anion from the aqueous or solid phase into the organic phase where the reaction with an organic-soluble substrate occurs. The general mechanism can be outlined as follows:

Anion Exchange: In a two-phase system, the tetraethylammonium cation ((C₂H₅)₄N⁺) from the organic phase can exchange its counter-ion with a fluoride ion from the aqueous phase at the interface.

Formation of the Active Catalyst: This results in the formation of a tetraethylammonium fluoride ion pair, [(C₂H₅)₄N⁺F⁻], which is soluble in the organic phase.

Reaction in the Organic Phase: The fluoride ion, now in the organic phase and shielded from extensive hydration, becomes a highly reactive "naked" nucleophile or base. It can then react with the organic substrate.

Catalyst Regeneration: After the reaction, the tetraethylammonium cation pairs with the leaving group anion and migrates back to the aqueous interface to repeat the cycle.

A classic example where this mechanism is applicable is in nucleophilic substitution reactions. For instance, in the fluorination of an alkyl halide (R-X) which is soluble in an organic solvent, using an aqueous solution of a fluoride salt (e.g., KF). Without a phase transfer catalyst, the reaction is extremely slow due to the inability of the fluoride ions to enter the organic phase. With the addition of this compound (or more commonly, a tetraethylammonium salt as the catalyst with an inorganic fluoride source), the reaction rate is significantly enhanced.

Table 2: Key Factors in Phase Transfer Catalysis Mediated by this compound

| Factor | Role in the Catalytic Cycle | Impact on Reaction Efficiency |

| Tetraethylammonium Cation | Acts as the "vehicle" to transport the fluoride anion into the organic phase. | The lipophilicity of the cation determines its solubility in the organic phase and the efficiency of anion transport. |

| Fluoride Anion | The reactive species (nucleophile or base) in the organic phase. | The "naked" fluoride in the organic phase is highly reactive, leading to faster reaction rates. |

| Water of Hydration | Influences the solubility of the catalyst and the hydration shell of the fluoride ion. | Can affect the "nakedness" and therefore the reactivity of the fluoride ion in the organic phase. |

| Organic Solvent | The medium for the reaction between the organic substrate and the transferred fluoride ion. | The polarity of the solvent can influence the solubility of the ion pair and the reaction rate. |

The efficiency of this compound as a phase transfer catalyst is dependent on several factors, including the nature of the organic solvent, the concentration of the reactants, and the stirring rate, which affects the interfacial area between the two phases. princeton.edu

Advanced Applications of Tetraethylammonium Fluoride Trihydrate in Organic Synthesis and Beyond

Deprotection Strategies in Multistep Synthesis

In the intricate art of multistep organic synthesis, the protection and subsequent deprotection of functional groups are paramount. Tetraethylammonium (B1195904) fluoride (B91410) trihydrate has emerged as a go-to reagent for this purpose, particularly for the cleavage of silicon-oxygen bonds. sigmaaldrich.com

Highly Selective Cleavage of Silyl (B83357) Ether Protecting Groups

Silyl ethers are among the most common protecting groups for hydroxyl functionalities due to their ease of installation and general stability. Tetraethylammonium fluoride trihydrate is widely recognized as an effective reagent for their removal. sigmaaldrich.comsigmaaldrich.com The fluoride ion's high affinity for silicon is the driving force behind this transformation, forming a strong silicon-fluoride bond and liberating the protected alcohol.

The true utility of a deprotection reagent lies in its selectivity, and this compound often exhibits a high degree of chemoselectivity. This allows for the removal of one silyl ether in the presence of others with different steric or electronic properties. For instance, less sterically hindered silyl ethers can often be cleaved in the presence of more bulky ones. The reaction conditions, including solvent and temperature, can be fine-tuned to achieve the desired selective deprotection, a critical aspect in the synthesis of complex molecules with multiple hydroxyl groups. While specific studies on this compound's selectivity are part of a broader body of research on fluoride-mediated deprotections, the principles are well-established with the closely related reagent, tetrabutylammonium (B224687) fluoride (TBAF). gelest.comharvard.eduresearchgate.net The general trend in lability for silyl ethers towards fluoride-mediated cleavage allows for strategic differentiation.

Table 1: Relative Lability of Common Silyl Ether Protecting Groups to Fluoride-Mediated Cleavage

| Silyl Ether Group (Abbreviation) | Structure | Relative Rate of Cleavage |

|---|---|---|

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Very Fast |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Fast |

| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Moderate |

| tert-Butyldiphenylsilyl (TBDPS) | -Si(C₆H₅)₂(C(CH₃)₃) | Slow |

This interactive table provides a general trend for selective deprotection strategies.

General Utility in Deprotection of Other Protecting Group Classes

While its primary role is in the cleavage of silyl ethers, the utility of tetraalkylammonium fluorides can extend to the deprotection of other functional groups. The basic nature of the fluoride ion in this compound allows it to function as a mild base, facilitating the removal of certain base-labile protecting groups. Although less common than its application with silyl ethers, it can be employed in specific contexts for the cleavage of certain ester or carbamate (B1207046) groups, particularly where mild, non-hydroxidic basic conditions are required. The specific conditions and substrate scope for these applications are highly dependent on the molecule .

Nucleophilic Fluorination Reactions

The introduction of fluorine into organic molecules can have profound effects on their biological and material properties. innospk.com this compound serves as a valuable and mild source of nucleophilic fluoride for the construction of carbon-fluorine bonds. sigmaaldrich.com

Formation of Carbon-Fluorine Bonds via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-F bonds, particularly in electron-deficient aromatic and heteroaromatic systems. wuxiapptec.comresearchgate.net In these reactions, a leaving group, such as a nitro group or a halogen, on an activated aromatic ring is displaced by a nucleophile. This compound provides a soluble and reactive source of fluoride ions for such transformations. The tetraethylammonium cation helps to solubilize the fluoride ion in organic solvents, enhancing its nucleophilicity.

This methodology is particularly important for the synthesis of fluoro-substituted heterocycles, which are common motifs in pharmaceuticals and agrochemicals. chemimpex.com The reaction typically proceeds under milder conditions than those required for inorganic fluoride sources like potassium fluoride, although anhydrous conditions are often necessary to maintain the high nucleophilicity of the fluoride ion. nih.govnih.gov

Table 2: Examples of SNAr Reactions Using Tetraalkylammonium Fluoride Sources

| Substrate | Leaving Group | Product | Typical Conditions |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | -Cl | 1-Fluoro-2,4-dinitrobenzene | Anhydrous tetraalkylammonium fluoride, polar aprotic solvent (e.g., DMSO, DMF), elevated temperature |

| 4-Nitrobenzonitrile | -NO₂ | 4-Fluorobenzonitrile | Anhydrous tetraalkylammonium fluoride, polar aprotic solvent, elevated temperature |

This interactive table illustrates the general scope of SNAr reactions where a fluoride source like this compound can be applied.

Strategic Incorporation of Fluorine into Pharmacologically Relevant Scaffolds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. innospk.com The SNAr reaction, facilitated by reagents like this compound, provides a direct method for the late-stage fluorination of complex, pharmacologically relevant molecules. This allows medicinal chemists to introduce fluorine atoms into specific positions of a lead compound to modulate its properties. For example, the synthesis of various drug compounds can be aided by the introduction of fluoride ions into organic molecules. nordmann.global The ability to perform these fluorination reactions on functionalized heterocyclic cores is of particular importance, as these structures are prevalent in many approved drugs.

Catalytic Activity in Diverse Chemical Transformations

Beyond its stoichiometric applications, this compound also exhibits catalytic activity in several chemical transformations. chembk.com Its ability to act as a catalyst broadens its utility and offers more sustainable synthetic routes.

One notable catalytic application is as a phase-transfer catalyst. chemimpex.com In reactions involving immiscible aqueous and organic phases, tetraethylammonium fluoride can facilitate the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. The lipophilic tetraethylammonium cation pairs with the anion, allowing it to traverse the phase boundary. This enhances reaction rates and allows for reactions that would otherwise be impractically slow.

Furthermore, tetraethylammonium fluoride hydrate (B1144303) has been identified as a homogeneous catalyst for specific reactions, such as the selective methanolytic depolymerization of poly(lactic acid) (PLA). sigmaaldrich.comsigmaaldrich.com This highlights its potential role in chemical recycling and the sustainable management of polymers. Its catalytic activity can also be harnessed in base-catalyzed reactions, where it can act as a mild and soluble base to promote reactions like aldol (B89426) condensations or Michael additions. chembk.com

Homogeneous Catalysis in Polymer Depolymerization, e.g., Poly(lactic acid)

Tetraethylammonium fluoride hydrate has been identified as an effective homogeneous catalyst for the selective methanolytic depolymerization of poly(lactic acid) (PLA). sigmaaldrich.cominnospk.com This process is a crucial aspect of the chemical recycling of PLA, a biodegradable and biocompatible polyester, back to its constituent monomers.

The catalytic activity of tetraethylammonium fluoride in this context is attributed to the fluoride ion (F⁻), which acts as the active center. researchgate.net The proposed mechanism for the depolymerization of PLA in the presence of a quaternary ammonium (B1175870) fluoride and methanol (B129727) involves a random scission pathway. researchgate.net The fluoride ion, being a potent nucleophile, attacks the ester linkages of the PLA backbone, initiating the cleavage of the polymer chains. This process, in the presence of methanol, leads to the formation of methyl lactate, a valuable chemical feedstock. researchgate.net

The efficiency of this catalytic system allows for the complete depolymerization of commercial PLA pellets under relatively mild conditions, typically at temperatures ranging from 90°C to 110°C, within a short reaction time. researchgate.net The homogeneous nature of the catalysis ensures good contact between the catalyst and the polymer, facilitating an efficient reaction.

Table 1: Research Findings on Quaternary Ammonium Fluoride Catalyzed PLA Depolymerization

| Catalyst | Polymer | Solvent | Product | Key Findings |

| Tetramethylammonium (B1211777) fluoride (TMAF) | Commercial PLA pellets | Methanol | Methyl lactate | Complete depolymerization in < 60 mins at 90-110°C; F⁻ is the active center; Random scission pathway proposed. researchgate.net |

| Tetraethylammonium fluoride hydrate | Poly(lactic acid) (PLA) | Methanol | Not specified | Can be used as a homogeneous catalyst for selective methanolytic depolymerization. sigmaaldrich.com |

Facilitation of Oxidation, Methylation, and Deuteration Reactions

Tetraethylammonium fluoride hydrate serves as a catalyst in various organic transformations, including oxidation, methylation, and deuteration reactions. thermofisher.com

In the realm of oxidation reactions, the basic nature of the fluoride ion can be exploited. While specific examples with tetraethylammonium fluoride are not extensively detailed in readily available literature, the analogous tetramethylammonium fluoride (TMAF) has been shown to promote benzylic oxidation. mdpi.com This suggests that tetraethylammonium fluoride could facilitate similar transformations by acting as a base to deprotonate substrates, thereby increasing their susceptibility to oxidation.

As a methylation catalyst, the principle lies in the ability of the fluoride ion to act as a base or to activate a methylating agent. Studies on the related tetramethylammonium fluoride (TMAF) have demonstrated its utility as a direct and selective methylating agent for a wide range of substrates, including amides, N-heterocycles, thiols, and alcohols. organic-chemistry.orgnih.gov The proposed mechanism involves a concerted methylation-deprotonation pathway facilitated by the fluoride ion. organic-chemistry.org Given the similar nature of the tetraethylammonium cation, tetraethylammonium fluoride is expected to exhibit comparable catalytic activity in methylation reactions.

Regarding deuteration reactions, tetraethylammonium fluoride hydrate is noted to be a catalyst. thermofisher.com While the specific mechanisms are not extensively documented in the reviewed literature, it is plausible that the fluoride ion acts as a basic catalyst to facilitate hydrogen-deuterium exchange with a deuterium (B1214612) source, such as deuterated water (D₂O). This would be particularly effective for substrates with acidic protons.

Role in the Cleavage of Silicon-Carbon Bonds

Tetraethylammonium fluoride is an effective reagent for the cleavage of silicon-carbon (Si-C) bonds. thermofisher.com This reactivity is a cornerstone of its use in organic synthesis, particularly for the deprotection of silyl-protected functional groups. The high affinity of the fluoride ion for silicon is the driving force behind this reaction. Fluoride attacks the silicon atom, leading to the formation of a hypervalent, pentacoordinate silicate (B1173343) intermediate. nih.gov This intermediate is unstable and readily undergoes cleavage of the Si-C bond, which is weaker than the newly formed silicon-fluorine (Si-F) bond. nih.gov

This process generates a carbanion in situ, which can then participate in a variety of subsequent reactions with electrophiles. acs.orgacs.org The use of a quaternary ammonium fluoride like tetraethylammonium fluoride is advantageous because the large, non-coordinating tetraethylammonium cation helps to deliver a "naked," highly reactive fluoride ion in organic solvents. acs.orgacs.org

Table 2: Application of Fluoride Sources in Si-C Bond Cleavage

| Fluoride Source | Substrate | Key Feature |

| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Allyl-, benzyl-, and alkynylsilanes | Generates carbanions in situ for coupling with electrophiles. acs.orgacs.org |

| Tetraethylammonium fluoride hydrate | Organosilicon compounds | Acts as a reagent for the cleavage of Si-C bonds. thermofisher.com |

Utilization as a Component in Advanced Solvent Systems

Beyond its role as a catalyst and reagent, this compound, in combination with aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), forms a powerful solvent system for challenging substrates such as polysaccharides.

Enabling Dissolution and Homogeneous Derivatization of Polysaccharides (e.g., Cellulose)

A significant challenge in the chemical modification of polysaccharides like cellulose (B213188) is their poor solubility in common organic solvents, which arises from their extensive network of intra- and intermolecular hydrogen bonds. Solvent systems composed of tetra-alkylammonium fluorides, such as tetraethylammonium fluoride, in DMSO have emerged as effective media for the dissolution of cellulose, enabling its homogeneous derivatization. nih.govresearchgate.netmdpi.comnih.gov

The dissolution mechanism is thought to involve a two-step process. First, the DMSO, being an excellent swelling agent, penetrates the cellulose structure, increasing the accessibility of the hydrogen bonds. nih.gov Subsequently, the highly basic and nucleophilic fluoride ion disrupts the hydrogen-bonding network between the polysaccharide chains. nih.gov This disruption leads to the dissolution of the cellulose, forming a homogeneous solution that is amenable to chemical modification. This approach has been successfully employed for various derivatization reactions, including acylation and benzylation. mdpi.comdocumentsdelivered.com

Impact on Polymer Chain Aggregation and Accessibility of Reactive Sites in Solution

The concentration of tetraethylammonium fluoride in the solvent system can have a significant impact on the state of the dissolved polymer chains and the accessibility of their reactive sites. Studies on the related tetrabutylammonium fluoride (TBAF)/DMSO system have shown that at lower concentrations of the fluoride salt, derivatized cellulose with a low degree of substitution may form aggregates in solution. documentsdelivered.com

Conversely, at higher concentrations of the tetra-alkylammonium fluoride, these aggregates are not observed. documentsdelivered.com The disruption of the hydrogen-bonding network by the fluoride ions not only facilitates dissolution but also helps to keep the individual polymer chains separated in solution. This reduction in polymer chain aggregation is crucial for ensuring that the reactive hydroxyl groups along the cellulose backbone are accessible for chemical modification, leading to more uniform and controlled derivatization.

Future Research Trajectories and Emerging Opportunities

Development of Highly Anhydrous or Precisely Hydrated Forms of Tetraethylammonium (B1195904) Fluoride (B91410) for Enhanced Reactivity

A primary avenue for future research lies in the meticulous control over the hydration state of tetraethylammonium fluoride. The presence of water is known to significantly diminish the reactivity of the fluoride ion through strong hydrogen bonding. This has spurred efforts to develop highly anhydrous forms of related tetraalkylammonium fluoride salts. For instance, studies on tetrabutylammonium (B224687) fluoride (TBAF) have shown that even trace amounts of water can be detrimental to reaction efficiency, slowing down reactions that would otherwise proceed rapidly. mdpi.com The preparation of truly anhydrous tetraalkylammonium fluorides is challenging, as traditional drying methods involving heat and vacuum can lead to decomposition, such as through Hofmann elimination. mdpi.com

Future research will likely focus on novel, non-destructive methods for preparing anhydrous tetraethylammonium fluoride. This could involve the development of new drying agents or innovative purification techniques that avoid harsh conditions. Success in this area would provide a highly reactive "naked" fluoride source, potentially enabling new types of chemical transformations that are not feasible with the hydrated form.

Conversely, the synthesis of precisely hydrated forms of tetraethylammonium fluoride is another promising direction. Research on the related tetramethylammonium (B1211777) fluoride (TMAF) has identified several stable hydrated crystalline forms (e.g., monohydrate, trihydrate, and tetrahydrate). mdpi.com By precisely controlling the number of water molecules complexed with the fluoride ion, it may be possible to fine-tune the reagent's reactivity and selectivity for specific applications. This approach could lead to the development of tailored reagents where the degree of hydration is optimized for a particular chemical reaction, balancing stability with reactivity.

Table 1: Comparison of Hydrated vs. Anhydrous Fluoride Reagents

| Feature | Hydrated Fluoride Reagent (e.g., TEAF Trihydrate) | Anhydrous Fluoride Reagent |

|---|---|---|

| Reactivity | Moderate; fluoride ion is solvated by water | High; "naked" fluoride ion is a strong nucleophile/base |

| Stability | Generally stable and easy to handle | Often thermally unstable and hygroscopic |

| Synthesis | Relatively straightforward | Challenging; requires specialized drying techniques |

| Applications | General fluorination, phase transfer catalysis | Highly sensitive reactions, synthesis of complex molecules |

Exploration of Novel Catalytic Cycles and Unprecedented Reaction Classes Utilizing Tetraethylammonium Fluoride Trihydrate

Tetraethylammonium fluoride and its analogs are known to act as catalysts in various reactions, including as phase transfer catalysts and mild bases. nbinno.comchemimpex.com An emerging area of research is the discovery of new catalytic cycles where the fluoride ion plays a more active and direct role in the catalytic process.

One such opportunity involves leveraging the unique properties of the fluoride ion to initiate or participate in novel catalytic transformations. For example, recent studies have shown that tetrabutylammonium fluoride can be used to initiate zirconium hydride catalysis, indicating that the fluoride ion can activate a pre-catalyst to generate the active catalytic species. acs.orgchemrxiv.org Exploring similar activation strategies with this compound could expand the scope of metal-catalyzed reactions. This could lead to the development of new, efficient methods for reductions, cross-coupling reactions, and other important organic transformations.

Furthermore, the strong basicity and nucleophilicity of the fluoride ion, particularly in its anhydrous form, could be harnessed to catalyze unprecedented reaction classes. chembk.com Research could focus on reactions where the fluoride ion acts as a potent, non-nucleophilic base to promote challenging deprotonation events or as a nucleophilic catalyst to activate substrates towards new reaction pathways. The use of tetraethylammonium fluoride in promoting reactions such as aldol-type condensations and Michael additions with related compounds suggests a broader catalytic potential. Future work may uncover its utility in asymmetric catalysis, where the fluoride ion could interact with a chiral catalyst to induce stereoselectivity.

Integration of this compound into Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. vapourtec.combeilstein-journals.org The integration of this compound into continuous flow systems is a promising avenue for future research, particularly for large-scale industrial applications.

Fluorination reactions often involve hazardous reagents and exothermic processes, making them well-suited for the controlled environment of a flow reactor. technologynetworks.comresearchgate.net By employing this compound in a flow system, it may be possible to perform fluorination reactions more safely and efficiently. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced byproduct formation. beilstein-journals.org

Future research in this area will likely focus on developing robust flow chemistry protocols for reactions utilizing this compound. This includes designing suitable reactor setups, optimizing reaction conditions, and developing in-line purification methods to isolate the desired products. vapourtec.com One potential development could be the use of packed-bed reactors containing immobilized tetraethylammonium fluoride, which would simplify product purification and allow for catalyst recycling. beilstein-journals.org The successful integration of this reagent into continuous flow processes could make the synthesis of important fluorinated compounds more economical and sustainable. innospk.com

Table 2: Potential Advantages of Using TEAF Trihydrate in Flow Chemistry

| Advantage | Description |

|---|---|

| Enhanced Safety | Contained environment minimizes exposure to potentially hazardous reagents and intermediates. vapourtec.com |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility. beilstein-journals.org |

| Improved Efficiency | Superior heat and mass transfer can accelerate reaction rates and improve yields. beilstein-journals.org |

| Scalability | Straightforward scaling from laboratory to industrial production by running the system for longer durations. |

| Automation | Potential for automated synthesis and high-throughput screening of reaction conditions. |

Advanced Computational Design for Predictive Reactivity and Rational Catalyst Development

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new catalysts. acs.org Applying these tools to this compound represents a significant opportunity for advancing its application in organic synthesis.

Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of both hydrated and anhydrous forms of tetraethylammonium fluoride. nih.gov These studies can provide insights into the role of water molecules in solvating the fluoride ion and how this affects its nucleophilicity and basicity. nih.gov By understanding these structure-reactivity relationships, researchers can predict which form of the reagent will be most effective for a given transformation.

Furthermore, computational modeling can be employed in the rational design of new catalytic systems involving tetraethylammonium fluoride. For example, models can be developed to predict how the fluoride ion interacts with metal centers or organic substrates to promote a desired reaction. researchgate.net This predictive capability can accelerate the discovery of novel catalysts and reaction conditions, reducing the need for extensive experimental screening. cheminf20.org As computational models become more sophisticated, it may be possible to design catalysts with high selectivity and efficiency for specific applications, further expanding the utility of tetraethylammonium fluoride in synthesis. nih.gov

Q & A

Q. What are best practices for scaling reactions using this compound?

- Answer : Pilot studies under inert gas (N2/Ar) prevent moisture ingress. Continuous-flow reactors minimize exothermic risks in large batches. Post-reaction quench with Ca(OH)2 ensures safe fluoride disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.